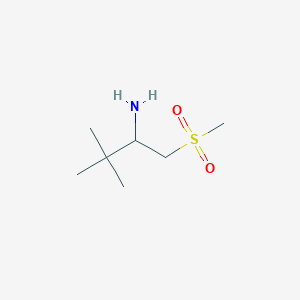

3,3-Dimethyl-1-(methylsulfonyl)butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethyl-1-(methylsulfonyl)butan-2-amine is an organic compound with the molecular formula C7H17NO2S. This compound is characterized by the presence of a sulfonyl group attached to a butan-2-amine backbone, with two methyl groups at the third carbon position. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(methylsulfonyl)butan-2-amine typically involves the reaction of 3,3-dimethylbutan-2-amine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(methylsulfonyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles like amines or alcohols; reactions are often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines or alcohols, depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-(methylsulfonyl)butan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.

Medicine: Potential use in the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfonyl-containing compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(methylsulfonyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine: Similar structure but with a sulfanyl group instead of a sulfonyl group.

3,3-Dimethyl-2-butanone: Contains a ketone group instead of an amine and sulfonyl group.

2,3-Dimethyl-1-butanol: An alcohol with a similar carbon backbone but different functional groups.

Uniqueness

3,3-Dimethyl-1-(methylsulfonyl)butan-2-amine is unique due to the presence of both a sulfonyl group and an amine group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.

Biological Activity

3,3-Dimethyl-1-(methylsulfonyl)butan-2-amine, commonly known as DMMSB, is a compound that has garnered attention for its potential biological activities. This article aims to explore the various biological effects of DMMSB, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMMSB is characterized by its unique chemical structure, which includes a dimethyl group and a methylsulfonyl moiety. This configuration may contribute to its biological activity, particularly in terms of metabolic stability and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that DMMSB exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound can inhibit bacterial growth through mechanisms involving cell wall disruption and interference with metabolic pathways .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 0.5 mg/mL |

| S. aureus | 18 | 0.3 mg/mL |

| P. aeruginosa | 12 | 0.7 mg/mL |

2. Anticancer Properties

DMMSB has also been investigated for its anticancer potential. In vitro studies demonstrated that DMMSB can induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

Case Study:

A notable case involved the treatment of human liver carcinoma cells (HepG2) with DMMSB, which resulted in a significant reduction in cell viability at concentrations above 1 mg/mL. The compound's mechanism was associated with the induction of oxidative stress and subsequent mitochondrial dysfunction.

3. Anti-inflammatory Effects

The anti-inflammatory activity of DMMSB has been documented in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

| Cytokine | Control (pg/mL) | DMMSB Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 120 | 30 |

The proposed mechanisms through which DMMSB exerts its biological effects include:

- Inhibition of Enzymatic Activity: DMMSB may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Oxidative Stress Induction: The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Cytokine Modulation: By affecting cytokine production, DMMSB can alter inflammatory responses.

Properties

Molecular Formula |

C7H17NO2S |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

3,3-dimethyl-1-methylsulfonylbutan-2-amine |

InChI |

InChI=1S/C7H17NO2S/c1-7(2,3)6(8)5-11(4,9)10/h6H,5,8H2,1-4H3 |

InChI Key |

RSTNZIZORIJWMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CS(=O)(=O)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.